molecular formula C11H15NO B126653 3-Phenoxypiperidine CAS No. 151666-08-9

3-Phenoxypiperidine

Cat. No. B126653
M. Wt: 177.24 g/mol
InChI Key: QDPNIJKUTWDGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxypiperidine is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are known for their presence in various bioactive molecules and natural products. The phenoxypiperidine moiety, specifically, has been studied for its potential in medicinal chemistry due to its pharmacological properties. For instance, derivatives of phenoxypiperidine have been synthesized and evaluated for their hypotensive activity, which is the ability to lower blood pressure .

Synthesis Analysis

The synthesis of phenoxypiperidine derivatives has been a subject of interest in the field of organic chemistry. One study describes the synthesis of 3-[2-(phenoxypiperidyl)ethyl]indoles, which showed maximum hypotensive activity when the phenoxy substituent was para-substituted at the 4 position of the piperidine ring . Additionally, the synthesis of 3-hydroxypiperidine scaffolds has been achieved through the sequential action of light and rhodium upon N-allylglyoxylamides, demonstrating an atom-economical approach to constructing these compounds . Moreover, concise enantioselective synthesis methods have been developed for naturally active (S)-3-hydroxypiperidine, starting from commercially available materials .

Molecular Structure Analysis

The molecular structure of phenoxypiperidine derivatives can be complex and is crucial for their biological activity. X-ray crystallographic analysis has been used to determine the structure of related compounds, such as a 3-aminophthalic acid derivative complexed with metallo-β-lactamase . The solid-state structure and conformation of 3-phenoxypyridine sulphate, a cognition activator, have also been determined by X-ray analysis, complemented by NMR spectroscopy and theoretical calculations .

Chemical Reactions Analysis

Phenoxypiperidine derivatives can participate in various chemical reactions. For example, the GaCl3-catalyzed ortho-ethynylation of phenols has been reported, which is relevant for the synthesis of phenoxypiperidine compounds . The reaction mechanisms often involve the addition of a phenoxy group to a suitable precursor, followed by further functionalization to achieve the desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxypiperidine derivatives are influenced by their molecular structure. The conformation of these compounds in the solid state and in solution can significantly affect their reactivity and interaction with biological targets. For instance, the twisted conformation of 3-phenoxypyridinium cation in the solid state parallels the minimum energy conformation calculated by theoretical methods . The hydroxypiperidine skeleton is a key element in natural product synthesis and is found in compounds with a variety of biological activities .

Scientific Research Applications

  • Natural Product Synthesis : The 3-hydroxypiperidine scaffold, closely related to 3-Phenoxypiperidine, is a key element in the synthesis of various bioactive compounds and natural products. This includes its application in creating molecules with potential therapeutic effects (Wijdeven, Willemsen, & Rutjes, 2010).

  • Pharmacokinetics Optimization : In a study on phenoxypiperidine hydroxyamide dual CCR3/H1 antagonists, researchers focused on optimizing in vivo clearance, an important aspect in drug development (Furber et al., 2012).

  • Conformational Switching : Derivatives of 3-hydroxy-4-aminopiperidine, a related compound, have been suggested as potential pH-sensitive conformational switches. This finding is significant for developing molecules that respond to pH changes, which can be applied in various scientific and medical contexts (Samoshin et al., 2013).

  • Histamine H3 Antagonists : 4-Phenoxypiperidines have been identified as potent, conformationally restricted histamine H3 antagonists, highlighting their potential in developing drugs targeting the histamine H3 receptor (Dvorak et al., 2005).

  • Total Synthesis of Amino Acids : The synthesis of cis- and trans-3-hydroxypipecolic acids, structurally similar to 3-Phenoxypiperidine, has been achieved using D-serine as a template. This process is crucial for producing nonproteinogenic cyclic alpha-amino acids found in many medicinal compounds (Liang & Datta, 2005).

  • Monitoring Human Exposure to Insecticides : Research has developed a sensitive, automated immunoassay for detecting 3-phenoxybenzoic acid, a metabolite common to many pyrethroid insecticides. This is essential for monitoring human exposure to these insecticides in population-based studies (Ahn et al., 2007).

  • Wake Promoting Activity : A series of phenoxypiperidine pyridazin-3-one H(3)R antagonists/inverse agonists have been developed, showing potent wake-promoting activity. This highlights their potential in treating sleep disorders and enhancing wakefulness (Hudkins et al., 2012).

  • Environmental Toxicology : The reproductive toxicity of benzophenone-3, a phenolic compound structurally related to 3-Phenoxypiperidine, has been systematically reviewed. This research is critical in understanding the environmental and health impacts of commonly used UV filters (Ghazipura et al., 2017).

  • Phenolic Compound Reactivity : A study on the oxidative dearomatization of 3-hydroxypyridine, a phenolic compound related to 3-Phenoxypiperidine, reveals insights into the reactivity of these types of compounds, which is crucial for various applications in organic synthesis (Mabrouki et al., 2020).

  • Arylation of Piperidines : Research on the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, including compounds structurally similar to 3-Phenoxypiperidine, presents a novel approach to synthesizing arylated piperidines. This method is important for pharmaceutical research (Millet & Baudoin, 2015).

Safety And Hazards

3-Phenoxypiperidine is considered hazardous. It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The development of peptide drugs, which includes compounds like 3-Phenoxypiperidine, is one of the hottest topics in pharmaceutical research . Melflufen, a highly lipophilic peptide-drug conjugate (PDC) that utilizes increased aminopeptidase activity to selectively increase the release and concentration of cytotoxic alkylating agents inside tumor cells, provides a paradigm for rational PDC design . This suggests potential future directions for the development of 3-Phenoxypiperidine and similar compounds .

properties

IUPAC Name

3-phenoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPNIJKUTWDGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395642
Record name 3-phenoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxypiperidine

CAS RN

151666-08-9
Record name 3-phenoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-N-(3-phenoxy-1-piperidinyl)adenosine was prepared according to method A as described in Example 6 by reacting 1-amino-3-phenoxypiperidine (0.60 g, 3.4 mmol) with 9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine (2.0 g, 3.2 mmol), followed by debenzoylation of the purified product using methanolic ammonia. This provided the desired compound (0.65 g, 43%) (after column chromatography) as a foam, 1H NMR (DMSO-d6) δ3.53-3.60 (1H, m, H-5'), 3.64-3.72 (1H, m, H-5'b), 3.96 (1H, q, H-4'), 4.14 (1H, q, H-3'), 4.50-4.59 (1H, m, H-2' and --C--H)), 5.07 (1H, t, 5'-OH), 5.23, 5.50 (2H, 2d, 2'- and 3'-OH), 5.84 (1H, d, H-1'), 6.79-7.32 (5H, 3m, Ar-H), 8.45 (1H, s, H-8), 9.55 (1H, s, N--H).
[Compound]
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2'- and 3'-OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-amino-3-phenoxypiperidine
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenoxypiperidine
Reactant of Route 2
Reactant of Route 2
3-Phenoxypiperidine
Reactant of Route 3
Reactant of Route 3
3-Phenoxypiperidine
Reactant of Route 4
Reactant of Route 4
3-Phenoxypiperidine
Reactant of Route 5
Reactant of Route 5
3-Phenoxypiperidine
Reactant of Route 6
Reactant of Route 6
3-Phenoxypiperidine

Citations

For This Compound
5
Citations
K Mollet, S Catak, M Waroquier… - The Journal of …, 2011 - ACS Publications
… As a representative example, the synthesis of cis-4-bromo-1-isopropyl-3-phenoxypiperidine 15a … cis-4-bromo-1-isopropyl-3-phenoxypiperidine 15a, which was further purified by column …
Number of citations: 43 pubs.acs.org
F Aricò, AS Aldoshin, M Musolino… - The Journal of …, 2018 - ACS Publications
The reactivity of β-aminocarbonates as anisotropic electrophiles has been investigated with several phenols. Products distribution shows that the regioselectivity of the anchimerically …
Number of citations: 11 pubs.acs.org
M Wanior, F Preuss, X Ni, A Krämer… - Journal of medicinal …, 2020 - ACS Publications
… 6 (200 mg, 0.959 mmol) was reacted with rac-3-phenoxypiperidine according to general procedure A. Purification was performed by flash silica column chromatography using 20–100% …
Number of citations: 19 pubs.acs.org
X Chen, J Li, R Yuan, Y Zhuo, Y Chen, C Zhang… - Journal of …, 2021 - hindawi.com
Ilicis Rotundae Cortex (IRC) consists of the bark of Ilex rotunda Thunb, and its chemical constituents mainly include flavonoid glycosides, phenols, and triterpenoid saponins. In this study…
Number of citations: 3 www.hindawi.com
K Mollet - 2013 - biblio.ugent.be
The author and the promoters give the authorisation to consult and to copy parts of this work for personal use only. Every other use is subject to the copyright laws. Permission to …
Number of citations: 3 biblio.ugent.be

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.